3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate
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Overview
Description
3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate is a chemical compound with the molecular formula C9H10N2O•HCl•2H2O. It is a solid substance used primarily in early discovery research and is known for its unique indole structure .
Preparation Methods
The synthesis of 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate involves several steps. One common synthetic route includes the reaction of indole derivatives with appropriate reagents under controlled conditions. For instance, the reaction of indole with methylamine and subsequent treatment with hydrochloric acid can yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2-one derivatives, while substitution reactions can produce a variety of substituted indoles.
Scientific Research Applications
3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate can be compared with other similar compounds, such as:
- 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride
- 3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
These compounds share similar indole structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of the methyl group in this compound makes it unique and can influence its reactivity and interactions .
Properties
IUPAC Name |
3-amino-1-methyl-3H-indol-2-one;dihydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH.2H2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12;;;/h2-5,8H,10H2,1H3;1H;2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZVGDJUHDOOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)N.O.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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